molecular formula C12H19NO B8810323 Adamantanacetamide

Adamantanacetamide

Cat. No.: B8810323
M. Wt: 193.28 g/mol
InChI Key: OFEZUSBZKMXQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantanacetamide: is a chemical compound derived from adamantane, a highly stable and rigid hydrocarbon The adamantane structure is known for its diamond-like framework, which imparts unique physical and chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to maximize yield and minimize the use of toxic reagents or solvents, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of Adamantanacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Adamantanacetamide is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-(2-adamantyl)acetamide

InChI

InChI=1S/C12H19NO/c1-7(14)13-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3,(H,13,14)

InChI Key

OFEZUSBZKMXQEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2CC3CC(C2)CC1C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-aminoadamantane (20 g, 108 mmol) in dry pyridine (120 mL) was treated with acetic anhydride (12 mL, 128 mmol) and stirred overnight at rt. The mixture was dilute with EtOAc and washed with water, 1 N aq phosphoric acid and brine. The organic layer was dried, filtered and concentrated to give N-(2-adamantyl)acetamide (12.5 g, 60%). 1H NMR (400 MHz, CDCl3): δ=1.57 (m, 2H), 1.67 (m, 3H), 1.72 (m, 1H), 1.77 (m, 6H), 1.85 (m, 2H), 1.94 (s, 3H), 3.97 (t, 1H), 5.78 (br, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.